molecular formula C10H9BrClNO B8015364 2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide

2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B8015364
M. Wt: 274.54 g/mol
InChI Key: DVCISGQNAUPHMY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 2 and 4 positions of the benzene ring, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Alkylation: The intermediate product is then subjected to alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. This step introduces the prop-2-en-1-yl group to the nitrogen atom of the amide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the prop-2-en-1-yl group, contribute to its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-N-(prop-2-en-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

    2-Bromo-4-chloro-N-(prop-2-en-1-yl)phenol: Similar structure but with a phenol group instead of a benzamide group.

Uniqueness

2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the prop-2-en-1-yl group attached to the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-4-chloro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCISGQNAUPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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